molecular formula C7H15NO2 B13183431 3-(Aminomethyl)-2-hydroxyhexanal

3-(Aminomethyl)-2-hydroxyhexanal

Cat. No.: B13183431
M. Wt: 145.20 g/mol
InChI Key: DMGWHQVTNSRVPQ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-hydroxyhexanal is an organic compound that features both an amino group and a hydroxyl group attached to a hexanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-hydroxyhexanal can be achieved through several methods. One common approach involves the reaction of hexanal with an aminomethylating agent under controlled conditions. For example, the reaction can be carried out using formaldehyde and ammonium chloride in the presence of a base such as sodium hydroxide. The reaction mixture is typically heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound, such as 3-(aminomethyl)-2-hydroxyhexanoic acid, using a suitable catalyst like palladium on carbon. This method allows for the selective reduction of the precursor to yield the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-hydroxyhexanal can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(aminomethyl)-2-oxohexanal.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 3-(aminomethyl)-2-hydroxyhexanol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 3-(Aminomethyl)-2-oxohexanal

    Reduction: 3-(Aminomethyl)-2-hydroxyhexanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(Aminomethyl)-2-hydroxyhexanal has several applications in scientific research:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may serve as a precursor for the synthesis of biologically active molecules, such as pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-hydroxyhexanal depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the amino group can form hydrogen bonds or ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the compound’s biological activity and its effects on molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-2-hydroxyhexanoic acid: A structurally similar compound with an additional carboxylic acid group.

    3-(Aminomethyl)-2-oxohexanal: An oxidized derivative with a carbonyl group instead of a hydroxyl group.

    3-(Aminomethyl)-2-hydroxyhexanol: A reduced derivative with an alcohol group instead of an aldehyde group.

Uniqueness

3-(Aminomethyl)-2-hydroxyhexanal is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

3-(aminomethyl)-2-hydroxyhexanal

InChI

InChI=1S/C7H15NO2/c1-2-3-6(4-8)7(10)5-9/h5-7,10H,2-4,8H2,1H3

InChI Key

DMGWHQVTNSRVPQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)C(C=O)O

Origin of Product

United States

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